2-Isopropyl-5-methylanisole
Overview
Description
2-Isopropyl-5-methylanisole is a chemical compound of significant interest due to its structural uniqueness and the potential for various applications in chemical synthesis and material science. While specific research directly addressing 2-Isopropyl-5-methylanisole is limited, insights can be drawn from studies on structurally related compounds and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds structurally related to 2-Isopropyl-5-methylanisole involves multiple steps, including aldol condensation, methylation, and cyclization reactions. For instance, Xiao-jun (2010) demonstrated the synthesis of 2-isopropyl-5-methyl-2-hexenal, a compound with a similar structure, from isoamyl aldehyde under reflux conditions, achieving a yield of 83.3% (Xiao-jun, 2010).
Molecular Structure Analysis
Studies on molecular structure are crucial for understanding the behavior and reactivity of a compound. FT-IR, FT-Raman, and NMR characterization, along with molecular dynamics simulations and DFT calculations, provide insights into the molecular structure, bonding, and optoelectronic properties of related compounds, such as 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate (Menon et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to 2-Isopropyl-5-methylanisole can be explored through various reactions, including Michael addition, isocyanide insertion, and cyclization processes. For example, the tandem Michael addition/isocyanide insertion into the C-C bond provides a novel approach to synthesize 2-acylpyrroles and medium-ring fused pyrroles from methyl isocyanides and enones (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of compounds can be inferred from spectroscopic data and theoretical studies. For instance, the spectroscopic separation of methyl internal-rotational isomers provides detailed information on molecular structure and dynamics relevant to understanding the physical properties of structurally similar compounds (Lee et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Isopropyl-5-methylanisole-related compounds can be examined through their reactivity, functional group transformations, and interaction with various reagents. Studies on reactions, such as the silver-mediated synthesis of substituted benzofuran- and indole-pyrroles, shed light on the chemical properties and potential applications of these compounds (Liu et al., 2019).
Scientific Research Applications
Pharmaceutical and Cosmetic Applications : Isopropyl methylphenol, a synonym for 2-Isopropyl-5-methylanisole, is used as an anti-mold, antimicrobial agent, preservative, and antioxidant in pharmaceuticals, over-the-counter drugs, quasi-drugs, and cosmetics. It is generally non-irritating to the skin and not considered a sensitizer, although cases of allergic contact dermatitis have been reported (Iijima & Takayama, 2019).
Chemical Synthesis : 2-Isopropyl-5-methylanisole has been used in the synthesis of various compounds. For instance, it has been employed as an intermediate in the synthesis of Musk ambrette, an artificial musk (鈴木, 高宮, & 村井, 1974), and in the synthesis of specific naphthalene derivatives, which are important in organic chemistry (Adachi, 1971).
Catalytic Processes and Material Science : It has been involved in studies related to the catalytic upgrading of pyrolysis bio-oil, a step in the production of renewable fuels (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021). Additionally, its derivatives have been studied for their catalytic activity in selective oxidation processes (Reddy, Rao, Reddy, & Bharali, 2006).
Environmental Impact Studies : In environmental research, derivatives of 2-Isopropyl-5-methylanisole have been studied for their role in the formation of secondary organic aerosols from isoprene, which has implications for air quality and climate (Carlton, Wiedinmyer, & Kroll, 2009).
properties
IUPAC Name |
2-methoxy-4-methyl-1-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXNMXDFRRDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047617 | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid with a warm-spicy rooty herbaceous note | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 216.00 °C. @ 760.00 mm Hg | |
Record name | Thymol methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in oils, soluble (in ethanol) | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.940 | |
Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Isopropyl-5-methylanisole | |
CAS RN |
1076-56-8 | |
Record name | Thymol methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymol methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isopropyl-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-5-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYL-5-METHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTE0C4390U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thymol methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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